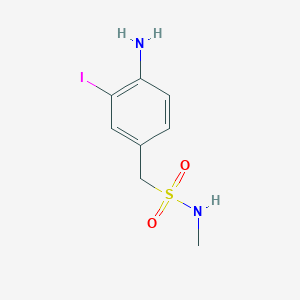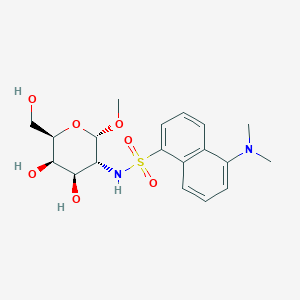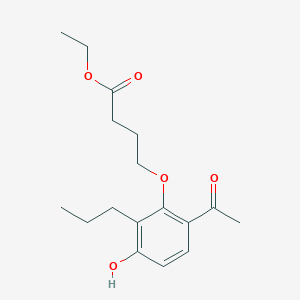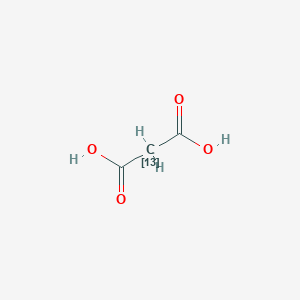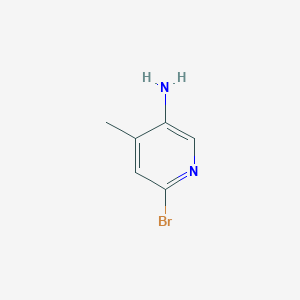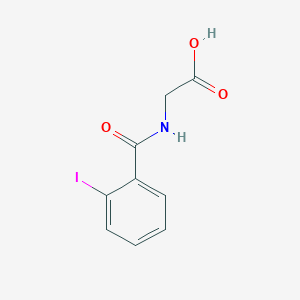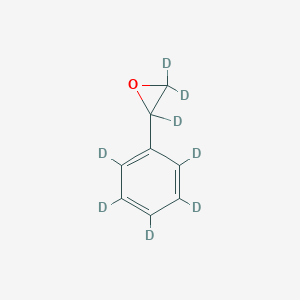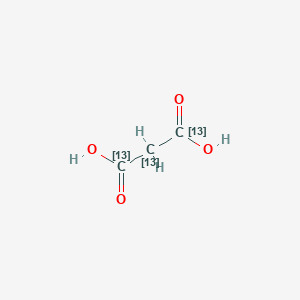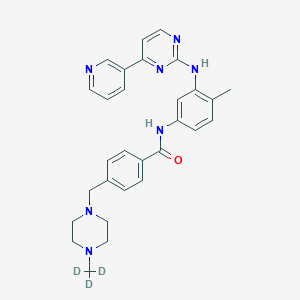
Genfatinib-d3 (イマチニブ-d3)
概要
説明
Genfatinib-d3, also known as Imatinib-d3, is an isotopically labeled compound of Imatinib. It is a stable isotope-labeled version of Imatinib, where three hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Imatinib. Imatinib itself is a well-known drug used to treat chronic myeloid leukemia and certain types of gastrointestinal tumors .
科学的研究の応用
Genfatinib-d3 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Imatinib in the body.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites of Imatinib.
Drug Interaction Studies: Used to study potential interactions between Imatinib and other drugs.
Stable Isotope Labeling: Used in mass spectrometry to provide accurate and reliable data analysis .
作用機序
Target of Action
Genfatinib-d3, also known as Imatinib-d3, is primarily targeted towards receptor tyrosine kinases such as c-Abl, Bcr-Abl, PDGFR, and c-Kit . These targets play a crucial role in cellular signaling pathways, regulating cell growth and proliferation .
Mode of Action
Imatinib-d3 inhibits the ligand-stimulated autophosphorylation of PDGFR and c-Kit . By binding to these kinases, it prevents their activation and subsequent triggering of downstream signaling pathways involved in cell proliferation and survival .
Biochemical Pathways
The inhibition of these kinases disrupts several biochemical pathways. For instance, the inhibition of Bcr-Abl kinase disrupts the Bcr-Abl signaling pathway, which is often overactive in certain types of leukemia . Similarly, the inhibition of PDGFR and c-Kit can affect various pathways involved in cell growth and proliferation .
Result of Action
The primary result of Genfatinib-d3’s action is the inhibition of cell proliferation. For example, it has been shown to inhibit the proliferation of Bcr-Abl-dependent R10 cells and HMC-1 cells expressing constitutively active c-Kit . This makes it a valuable tool in the treatment of diseases characterized by overactive cell proliferation, such as chronic myeloid leukemia .
生化学分析
Biochemical Properties
Genfatinib-d3 interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit the BCR-ABL tyrosine kinase, the abnormal kinase that leads to CML . This inhibition is achieved through its competitive binding with the ATP-binding site of the kinase .
Cellular Effects
Genfatinib-d3 has significant effects on cellular processes. It inhibits the proliferation of BCR-ABL positive cell lines as well as induces apoptosis . This leads to a decrease in the overall number of leukemia cells in patients with CML .
Molecular Mechanism
The molecular mechanism of Genfatinib-d3 involves its binding to the active site of the BCR-ABL tyrosine kinase, which prevents the attachment of ATP and subsequent activation of the kinase . This inhibits the proliferation of BCR-ABL positive cells and induces apoptosis .
Metabolic Pathways
Genfatinib-d3 is likely to be involved in similar metabolic pathways as Imatinib. Imatinib is metabolized primarily by the CYP3A4 isoenzyme, and to a lesser extent by CYP1A2, CYP2D6, CYP2C9, and CYP2C19 .
Transport and Distribution
It is known that Imatinib and its metabolites are distributed in the plasma, and it is highly bound to plasma proteins .
Subcellular Localization
As a small molecule inhibitor, it is expected to diffuse freely across the cell membrane and localize in the cytoplasm where its target, the BCR-ABL tyrosine kinase, is located .
準備方法
The preparation of Genfatinib-d3 involves synthetic chemical methods. The process typically starts with labeled starting materials and involves specific reaction steps to introduce deuterium atoms into the molecule. The exact synthetic routes and reaction conditions are proprietary and require professional chemical experiments . Industrial production methods for Genfatinib-d3 are not widely documented, but they would follow similar principles as laboratory synthesis, scaled up for larger production volumes.
化学反応の分析
Genfatinib-d3, like its non-labeled counterpart Imatinib, undergoes various chemical reactions. These include:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
類似化合物との比較
Genfatinib-d3 is unique due to its isotopic labeling, which makes it particularly useful for pharmacokinetic and metabolic studies. Similar compounds include:
Dasatinib: Another BCR-ABL tyrosine kinase inhibitor used to treat chronic myeloid leukemia.
Nilotinib: A second-generation BCR-ABL tyrosine kinase inhibitor with improved efficacy and safety profile.
Bosutinib: Another BCR-ABL tyrosine kinase inhibitor used in cases where patients are resistant to Imatinib.
Ponatinib: A third-generation BCR-ABL tyrosine kinase inhibitor designed to overcome resistance to earlier drugs
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties, efficacy, and safety profiles.
特性
IUPAC Name |
N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[[4-(trideuteriomethyl)piperazin-1-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N7O/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUFNOKKBVMGRW-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[c]phenanthrene](/img/structure/B127203.png)
![3-Imidazol-1-yl-5,8-dimethyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B127207.png)
